1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzodioxole ring and an indene moiety, which are connected through a urea linkage. Compounds of this nature are often explored for their potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Indene Intermediate: The indene moiety can be prepared by the reduction of indanone using a suitable reducing agent such as sodium borohydride.
Coupling Reaction: The benzodioxole and indene intermediates are coupled through a urea linkage using a reagent such as isocyanate or carbonyldiimidazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate: Similar structure with a carbamate linkage instead of a urea linkage.
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]thiourea: Similar structure with a thiourea linkage instead of a urea linkage.
Uniqueness
The uniqueness of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea lies in its specific combination of the benzodioxole and indene moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(20-13-5-6-15-16(9-13)24-11-23-15)19-10-18(22)8-7-12-3-1-2-4-14(12)18/h1-6,9,22H,7-8,10-11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWVDDBQJVCAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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